molecular formula C17H23N3O3 B2577417 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361727-98-0

1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2577417
CAS RN: 2361727-98-0
M. Wt: 317.389
InChI Key: KSFPZEPGPWNMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of mutated forms of EGFR, such as T790M, which are resistant to first-generation TKIs like gefitinib and erlotinib.

Mechanism of Action

AZD-9291 selectively binds to mutated forms of 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, such as T790M, and inhibits the downstream signaling pathways that promote cancer cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and tumor regression.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and tissue penetration. It has a half-life of approximately 25 hours and is metabolized by the liver. AZD-9291 has also been shown to have minimal off-target effects, which reduces the risk of toxicity and adverse drug reactions.

Advantages and Limitations for Lab Experiments

One advantage of using AZD-9291 in lab experiments is its high selectivity and potency against mutated forms of 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, which allows for more accurate and specific targeting of cancer cells. However, one limitation is that it may not be effective against this compound wild-type NSCLC, which accounts for approximately 40% of cases.

Future Directions

For research on AZD-9291 include studying its efficacy and safety in combination with other therapies, such as immunotherapy and radiotherapy, to improve treatment outcomes. Additionally, further research is needed to investigate the potential of AZD-9291 in treating other 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one-mutant cancers, such as breast and colorectal cancer. Finally, research on the development of resistance to AZD-9291 and strategies to overcome this resistance is also an important area of future study.

Synthesis Methods

AZD-9291 is synthesized through a multistep process involving key intermediates such as 4-(1,3-Oxazol-2-yl)piperidine-1-carboxylic acid and 4-(4-(Dimethylamino)piperidin-1-yl)-1-(4-fluorophenyl)-2-propen-1-one. The final step involves coupling of the two intermediates to form the target molecule.

Scientific Research Applications

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has shown promising results in treating patients with T790M-positive NSCLC, which accounts for approximately 60% of 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one-mutant NSCLC cases. AZD-9291 has also been studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

properties

IUPAC Name

1-[4-[4-(1,3-oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-15(21)19-8-5-14(6-9-19)17(22)20-10-3-13(4-11-20)16-18-7-12-23-16/h2,7,12-14H,1,3-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFPZEPGPWNMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.